molecular formula C27H32 B15364980 2-(2-phenylphenyl)-1,3,5-tri(propan-2-yl)benzene

2-(2-phenylphenyl)-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B15364980
M. Wt: 356.5 g/mol
InChI Key: DIMKYFKNZOXXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylphenyl)-1,3,5-tri(propan-2-yl)benzene is a highly substituted aromatic compound characterized by a central benzene ring functionalized with three isopropyl (-CH(CH₃)₂) groups at the 1, 3, and 5 positions and a biphenyl (-C₆H₄-C₆H₅) substituent at the 2-position.

Properties

Molecular Formula

C27H32

Molecular Weight

356.5 g/mol

IUPAC Name

2-(2-phenylphenyl)-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C27H32/c1-18(2)22-16-25(19(3)4)27(26(17-22)20(5)6)24-15-11-10-14-23(24)21-12-8-7-9-13-21/h7-20H,1-6H3

InChI Key

DIMKYFKNZOXXPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C3=CC=CC=C3)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Adsorption vs. Reactivity : Unlike tib-based MOFs, the target compound lacks coordination sites, rendering it unsuitable for gas adsorption but possibly more stable in acidic/basic conditions.
  • Synthetic Flexibility : The brominated analogue’s reactivity highlights opportunities to functionalize the target compound via halogenation or cross-coupling to tailor properties.

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